molecular formula C15H18N2O3 B572971 Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate CAS No. 1272756-22-5

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate

Cat. No.: B572971
CAS No.: 1272756-22-5
M. Wt: 274.32
InChI Key: HHKRHDNJHDDIAV-UHFFFAOYSA-N
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Description

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Spirocyclization: The spirocyclization step involves the reaction of the quinazoline derivative with cyclopentanone in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the quinazoline ring.

    Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit enzyme activity by binding to the active site, while the spirocyclic structure may enhance binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-quinazoline] derivatives: These compounds share the spirocyclic structure but may differ in functional groups attached to the quinazoline ring.

    Quinazoline-based drugs: Such as gefitinib and erlotinib, which are used in cancer therapy.

Uniqueness

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylate is unique due to its specific ester functional group and the spirocyclic fusion, which confer distinct physicochemical properties and biological activities compared to other quinazoline derivatives.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-14(19)10-6-5-7-11-12(10)13(18)17-15(16-11)8-3-4-9-15/h5-7,16H,2-4,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRHDNJHDDIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC3(CCCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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